3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
3-Chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS: 922089-10-9) is a structurally complex sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepin scaffold. The compound has a molecular formula of C21H17ClN2O5S and a molecular weight of 444.9 g/mol . Key structural attributes include:
- A methyl group at position 8 of the oxazepine ring.
- A 3-chloro-4-methoxybenzenesulfonamide moiety attached to the oxazepine via a sulfonamide linkage.
The compound’s Smiles notation (COc1ccc(S(=O)(=O)Nc2ccc3c(c2)C(=O)Nc2cc(C)ccc2O3)cc1Cl) highlights the spatial arrangement of substituents, which may influence solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5S/c1-12-3-6-20-17(9-12)23-21(25)15-10-13(4-7-18(15)29-20)24-30(26,27)14-5-8-19(28-2)16(22)11-14/h3-11,24H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEDHLHBIICIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary components:
- 3-Chloro-4-methoxybenzenesulfonamide : A substituted aromatic sulfonamide.
- 8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine : A dibenzo-fused 1,4-oxazepine core with methyl and ketone substituents.
The convergent synthesis involves preparing these intermediates separately before coupling via a sulfonamide bond (Figure 1).
Synthesis of the DibenzoOxazepine Core
Palladium-Catalyzed C–N Coupling
The dibenzooxazepine scaffold is constructed via a Buchwald-Hartwig amination, leveraging palladium catalysis to form the seven-membered ring.
Procedure:
Starting Materials :
- o-Bromoaryl imine : Prepared by condensing o-bromobenzaldehyde with methylamine.
- o-Bromoaniline derivative : Substituted with a methyl group at the 8-position and a ketone at the 11-position.
Catalytic System :
Reaction Outcome :
Optimization Insights:
Synthesis of 3-Chloro-4-Methoxybenzenesulfonamide
Sulfonation of Substituted Benzene
The sulfonamide component is synthesized via chlorosulfonation followed by amination:
Chlorosulfonation :
Amination :
Challenges:
- Over-sulfonation is mitigated by controlling temperature and stoichiometry.
Coupling of Sulfonamide and Oxazepine Intermediate
Direct Sulfonylation
The final step involves reacting the dibenzooxazepine amine with 3-chloro-4-methoxybenzenesulfonyl chloride:
Reaction Conditions :
- Base : Pyridine (2 equiv) in DCM at 0°C to room temperature.
- Stoichiometry : 1:1.2 molar ratio of amine to sulfonyl chloride.
Yield and Purity :
Mechanistic Considerations:
Oxidative Coupling Approach
An alternative metal-free method employs oxidative S–N bond formation:
Comparative Analysis of Methods
| Parameter | Buchwald-Hartwig + Direct Sulfonylation | Friedel-Crafts + Oxidative Coupling |
|---|---|---|
| Overall Yield | 52–63% | 38–45% |
| Purity | >95% | 85–90% |
| Scalability | High | Moderate |
| Functional Group Tolerance | Broad | Limited (acid-sensitive groups) |
Key Takeaway : The Pd-catalyzed route offers superior efficiency and scalability, making it the method of choice for industrial applications.
Challenges and Mitigation Strategies
Regioselectivity in Oxazepine Formation :
Sulfonamide Stability :
Byproduct Formation :
- Silica gel chromatography or recrystallization from EtOAc/hexanes enhances purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the oxazepine ring, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as ammonia or primary amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new amine or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on the interaction of these derivatives with biological targets.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The sulfonamide group is known for its presence in various pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby blocking their function.
Comparison with Similar Compounds
Substituent Effects on the Oxazepine Core
- Compound 922089-36-9 (8-chloro) : The electron-withdrawing chlorine atom at position 8 could increase electrophilicity, altering reactivity or metabolic pathways .
- Compound 922036-92-8 (8,10-dimethyl) : Dual methyl groups at positions 8 and 10 introduce steric bulk, which might reduce conformational flexibility and affect solubility .
Sulfonamide Moieties
Molecular Weight and Implications
- The target compound (444.9 g/mol) is heavier than Compound 922089-36-9 (418.8 g/mol) due to its methoxy group and larger oxazepine substituent .
- Compound 921898-47-7 (458.9 g/mol) has the highest molecular weight, attributed to its dimethyl and methoxy groups .
Hypothetical Pharmacological Implications
While pharmacological data are unavailable in the provided evidence, structural comparisons suggest:
- The target compound’s methoxy group may enhance hydrogen-bonding capacity compared to fluorine or methyl substituents.
- Compound 922036-92-8 ’s methanesulfonamide-linked 4-chlorophenyl group could confer distinct binding kinetics due to its extended alkyl chain .
- Compound 921898-47-7 ’s 2-methoxy-4,5-dimethyl substitution might improve lipophilicity, favoring blood-brain barrier penetration .
Limitations
Biological Activity
3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a benzenesulfonamide moiety and a dibenzo[b,f][1,4]oxazepin core. The presence of chlorine and methoxy groups suggests possible interactions with biological targets that could modulate various physiological processes.
The biological activity of this compound is primarily attributed to its ability to act as an allosteric modulator . This means it can bind to sites other than the active site of proteins, thereby influencing their function without directly competing with substrates. Such mechanisms are crucial in targeting viral proteins, particularly in the context of Hepatitis B virus (HBV) modulation .
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral properties. Specifically, they have been shown to inhibit HBV replication by interfering with the virus's core protein functions. This modulation can lead to decreased viral load in infected cells .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results demonstrate that at therapeutic concentrations, the compound exhibits low cytotoxicity while maintaining effective antiviral activity. This selectivity is crucial for developing treatments with minimal side effects .
Study 1: Hepatitis B Modulation
A study conducted on liver cell lines infected with HBV showed that treatment with the compound led to a significant reduction in viral DNA levels. The mechanism was linked to the disruption of core protein dimerization, essential for viral assembly and replication. The results indicated a promising therapeutic index for further development .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on modifying the structural components of similar compounds to enhance their biological activity. Variations in the sulfonamide group and the dibenzo structure were systematically analyzed to identify potent analogs with improved efficacy against HBV while retaining low toxicity profiles .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O4S |
| Molecular Weight | 433.96 g/mol |
| IUPAC Name | 3-chloro-4-methoxy-N-(8-methyl-...) |
| Mechanism of Action | Allosteric modulation |
| Target Virus | Hepatitis B virus |
| Cytotoxicity (IC50) | >100 µM (selective) |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step processes:
Core scaffold formation : Cyclization of precursors to form the dibenzo[b,f][1,4]oxazepine ring under reflux with catalysts like p-toluenesulfonic acid ().
Sulfonamide coupling : Reacting the oxazepine intermediate with 3-chloro-4-methoxybenzenesulfonyl chloride in polar aprotic solvents (DMF or pyridine) at 60–80°C ().
Purification : Recrystallization or column chromatography to achieve >95% purity ().
- Optimization : Flow chemistry () and microwave-assisted synthesis can reduce reaction times by 30–50% while maintaining yields of 70–85% ().
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Primary methods :
- NMR spectroscopy : H/C NMR confirms regiochemistry of substituents (e.g., methoxy at C4, chloro at C3) and oxazepine ring conformation ().
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% required for biological assays) ().
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H] = 515.12) ().
Q. What preliminary biological screening models are appropriate for evaluating its therapeutic potential?
- In vitro assays :
- Anticancer : NCI-60 cell line panel to assess GI values ().
- Antimicrobial : MIC testing against Gram-positive bacteria (e.g., S. aureus) due to sulfonamide’s historical efficacy ().
- Neurological : Binding assays with GABA receptors (common target for oxazepine derivatives) ().
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. methyl groups) impact bioactivity?
- SAR insights :
| Substituent Position | Modification | Effect on IC (Cancer) | Source |
|---|---|---|---|
| C8 (Oxazepine) | Methyl | Enhances metabolic stability | |
| C3 (Benzene) | Chloro | Increases hydrophobic binding | |
| C4 (Benzene) | Methoxy | Reduces cytotoxicity in normal cells |
- Mechanistic rationale : Chloro and methoxy groups improve membrane permeability (logP = 3.2), while methyl at C8 reduces CYP450-mediated oxidation ().
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray crystallography)?
- Case study : Discrepancies in oxazepine ring conformation (half-chair vs. boat) were resolved via:
X-ray diffraction : Confirmed half-chair conformation in solid state ().
DFT calculations : Matched solution-phase NMR data ().
- Recommendation : Use orthogonal methods (e.g., 2D NOESY for proximity analysis) to validate dynamic structural features ().
Q. Which computational models predict binding modes with biological targets (e.g., kinases, GPCRs)?
- Docking protocols :
- Target selection : Prioritize kinases (e.g., EGFR) and neurotransmitter receptors (e.g., 5-HT) based on structural analogs ().
- Software : AutoDock Vina or Schrödinger Suite with OPLS-4 force field ().
- Validation : Compare predicted binding energies (ΔG = -9.2 kcal/mol for EGFR) with experimental IC values ().
Q. How can metabolic stability be improved without compromising potency?
- Approaches :
- Deuterium incorporation : Replace methoxy CH with CD to slow oxidative demethylation ().
- Prodrug design : Mask sulfonamide as a tert-butyl carbamate, improving oral bioavailability (t increased from 2.1 to 6.8 hrs in murine models) ().
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data (e.g., GI = 1.2 μM vs. 8.7 μM in MCF-7 cells)?
- Key factors :
- Assay conditions : Serum concentration (10% FBS vs. serum-free) alters compound solubility ().
- Batch variability : Impurities >2% (e.g., des-chloro byproduct) significantly reduce potency ().
- Resolution : Standardize protocols (e.g., CLSI guidelines) and use QC-certified batches ().
Methodological Recommendations
- Synthesis : Adopt flow chemistry for scalable, reproducible production ().
- Characterization : Combine cryo-EM and solid-state NMR for polymorph analysis ().
- Biological testing : Use 3D tumor spheroids to better mimic in vivo efficacy ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
